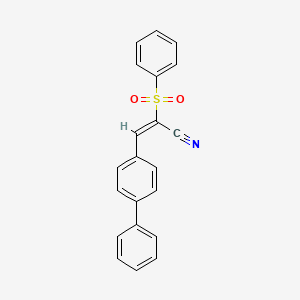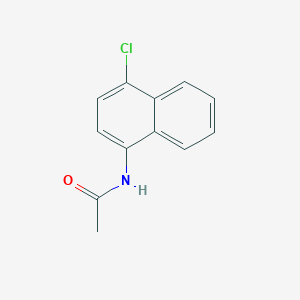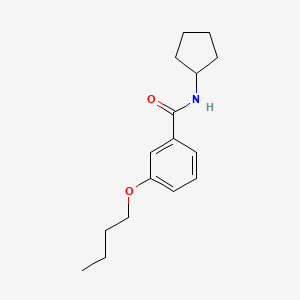
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile
Vue d'ensemble
Description
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile, also known as BPA, is a compound that has been widely researched due to its potential applications in the field of medicinal chemistry. BPA belongs to the class of acrylonitrile derivatives and is known for its ability to inhibit several important enzymes in the body.
Mécanisme D'action
The mechanism of action of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting these enzymes, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile disrupts the acid-base balance in the body, leading to a decrease in pH. This decrease in pH has been shown to have several physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile is its ability to inhibit several important enzymes, making it a versatile tool for research. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile is readily available in large quantities, making it easy to obtain for research purposes. However, one of the limitations of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile is its potential toxicity. While 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have anticancer properties, it has also been shown to have toxic effects on normal cells at high concentrations.
Orientations Futures
There are several future directions for research on 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile. One area of research is the development of new cancer drugs based on 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile could be investigated for its potential use as a diagnostic tool for various diseases. Another area of research is the investigation of the potential toxicity of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile and the development of safer derivatives. Finally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile could be investigated for its potential use in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit several important enzymes, including carbonic anhydrases, which are involved in a variety of physiological processes. 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been investigated for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-phenylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c22-16-21(25(23,24)20-9-5-2-6-10-20)15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-15H/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXFZWLYDINHF-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(biphenyl-4-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![1-phenyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4772351.png)
![3-allyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772352.png)
![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide](/img/structure/B4772372.png)


![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
